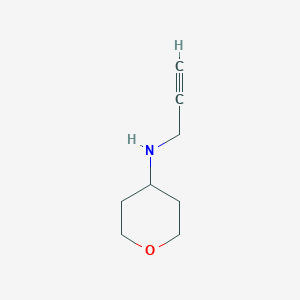
N-(prop-2-yn-1-yl)oxan-4-amine
Overview
Description
N-(prop-2-yn-1-yl)oxan-4-amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is also known by its IUPAC name, N-(2-propynyl)tetrahydro-2H-pyran-4-amine . This compound is characterized by the presence of a propynyl group attached to an oxan-4-amine structure, making it a unique entity in organic chemistry.
Mechanism of Action
Target of Action
The compound is known to participate in various chemical reactions, suggesting it may interact with multiple molecular targets .
Mode of Action
N-(prop-2-yn-1-yl)oxan-4-amine is involved in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
Its involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .
Result of Action
Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular processes related to oxidative stress .
Action Environment
This compound is a solid compound, possibly white or pale yellow in color . It is non-volatile at room temperature and stable under neutral or slightly acidic conditions . These properties suggest that environmental factors such as temperature, pH, and light exposure may influence its action, efficacy, and stability.
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)oxan-4-amine typically involves the reaction of a suitable precursor with propargylamine under specific conditions. One common method includes the cyclization of a propargylamine derivative with a suitable oxane precursor . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)oxan-4-amine can be compared with similar compounds such as:
N-(prop-2-yn-1-yl)oxan-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.
N-(prop-2-yn-1-yl)oxan-4-one: The presence of a carbonyl group in this compound makes it more reactive towards nucleophiles compared to this compound.
N-(prop-2-yn-1-yl)oxan-4-thiol: The thiol group in this compound imparts unique properties, such as increased nucleophilicity and the ability to form disulfide bonds.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-prop-2-ynyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXXJOYWTSSIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)



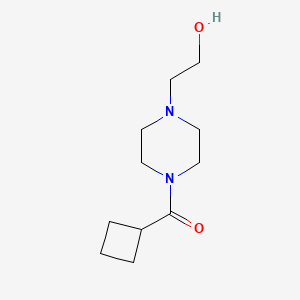

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)

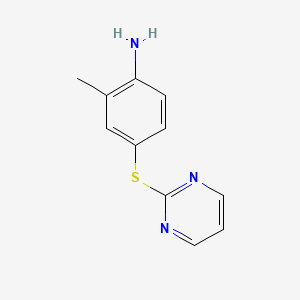
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)
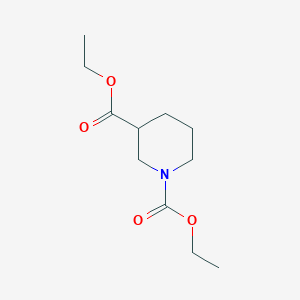
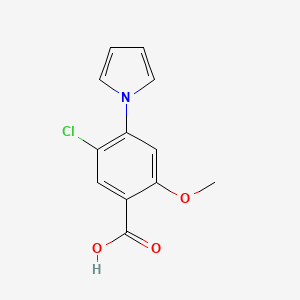
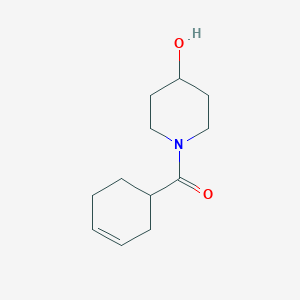
![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
